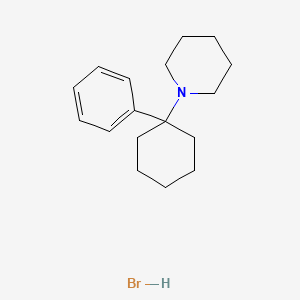

Phenylcyclidine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

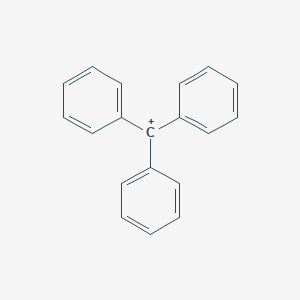

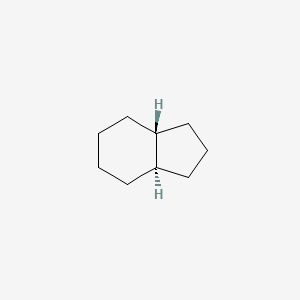

A hallucinogen formerly used as a veterinary anesthetic, and briefly as a general anesthetic for humans. Phencyclidine is similar to KETAMINE in structure and in many of its effects. Like ketamine, it can produce a dissociative state. It exerts its pharmacological action through inhibition of NMDA receptors (RECEPTORS, N-METHYL-D-ASPARTATE). As a drug of abuse, it is known as PCP and Angel Dust.

Scientific Research Applications

Analytical Characterization in Biological Matrices

Phenylcyclidine hydrobromide, along with other psychoactive arylcyclohexylamines, has been extensively characterized in scientific studies. De Paoli et al. (2013) identified phencyclidines through various analytical techniques such as gas chromatography, nuclear magnetic resonance spectroscopy, and diode array detection. These methods were developed for qualitative and quantitative analysis of these compounds in biological fluids, making them significant for forensic and toxicological research (De Paoli et al., 2013).

Synthesis and Antinociception Properties

Ahmadi et al. (2016) explored the synthesis of phencyclidine derivatives with modified aromatic or cycloalkyl rings and amino groups. Their study focused on the analgesic properties of these compounds, especially in the context of acute and chronic pain. This research highlights the potential therapeutic applications of phencyclidine derivatives in pain management (Ahmadi et al., 2016).

Anti-anxiety Effects

Hajikhani et al. (2012) investigated the anti-anxiety activities of Phencyclidine and its derivatives using the elevated-plus maze test in mice. The study found that certain derivatives could be potential anxiolytics due to their unique chemical properties, opening avenues for the development of new treatments for anxiety disorders (Hajikhani et al., 2012).

Synthesis and Biological Properties of Derivatives

Ahmadi and Mahmoudi (2005) synthesized derivatives of phencyclidine, focusing on their biological properties. This research is significant for understanding the chemical variations of phencyclidine and their potential biological effects, particularly in the context of analgesic effects (Ahmadi & Mahmoudi, 2005).

Analytical Characterization of Analogues

Wallach et al. (2014) synthesized and characterized various analogues of phencyclidine. The analytical characterization included advanced techniques like high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. This research contributes to the understanding of the chemical nature of phencyclidine analogues (Wallach et al., 2014).

Properties

CAS No. |

2981-31-9 |

|---|---|

Molecular Formula |

C17H26BrN |

Molecular Weight |

324.3 g/mol |

IUPAC Name |

1-(1-phenylcyclohexyl)piperidine;hydrobromide |

InChI |

InChI=1S/C17H25N.BrH/c1-4-10-16(11-5-1)17(12-6-2-7-13-17)18-14-8-3-9-15-18;/h1,4-5,10-11H,2-3,6-9,12-15H2;1H |

InChI Key |

NIWLZFCGPBHMQN-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3.Br |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3.Br |

| 2981-31-9 | |

Related CAS |

77-10-1 (Parent) |

Synonyms |

1-(1-Phenylcyclohexyl)piperidine Angel Dust CL 395 CL-395 CL395 Dust, Angel GP 121 GP-121 GP121 Phencyclidine Phencyclidine Hydrobromide Phencyclidine Hydrochloride Sernyl Serylan |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-[(2r,6s)-2,6-Dimethylpiperidin-1-yl]-1,2,3-oxadiazol-3-ium-5(4h)-ylidene}azanide](/img/structure/B1200422.png)

![2,3-Dioxabicyclo[2.2.1]heptane](/img/structure/B1200427.png)

![4-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-methoxyethyl)-5-tetrazolyl]methyl]-2-methoxyphenol](/img/structure/B1200436.png)

![5-ethyl-3-[(2-fluorophenyl)methyl]-N-[2-(2-pyridinyl)ethyl]-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1200437.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide](/img/structure/B1200439.png)